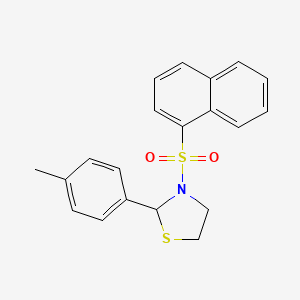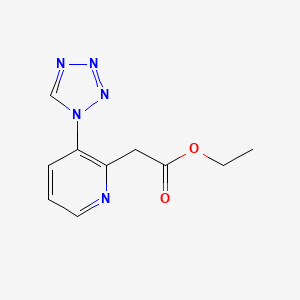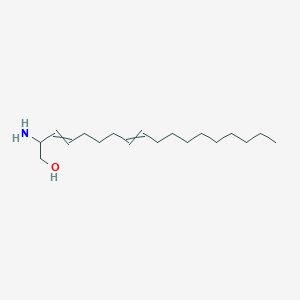
2-Aminooctadeca-3,8-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooctadeca-3,8-dien-1-OL is a chemical compound with the molecular formula C18H35NO It is characterized by the presence of an amino group (-NH2) and two double bonds located at the 3rd and 8th positions of the octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctadeca-3,8-dien-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as octadecadienoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia (NH3) or an amine source under suitable conditions to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminooctadeca-3,8-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Results in saturated amines.
Substitution: Forms various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Aminooctadeca-3,8-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminooctadeca-3,8-dien-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, influencing the activity of target proteins and pathways. The double bonds may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,8-Octadecadien-1-ol: Similar structure but lacks the amino group.
2-Amino-3,14-octadecadien-1-ol: Similar structure with different positions of double bonds.
Uniqueness
2-Aminooctadeca-3,8-dien-1-OL is unique due to the specific positioning of the amino group and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Properties
CAS No. |
824395-55-3 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-aminooctadeca-3,8-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h10-11,15-16,18,20H,2-9,12-14,17,19H2,1H3 |
InChI Key |
NHZUFRZDLVITEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCC=CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


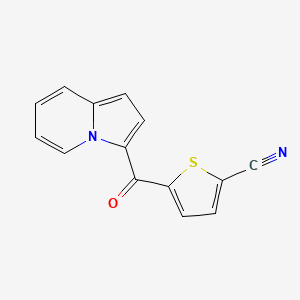


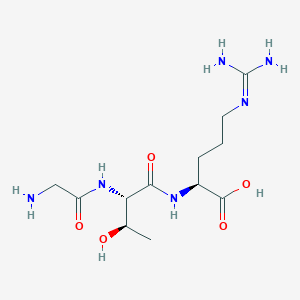

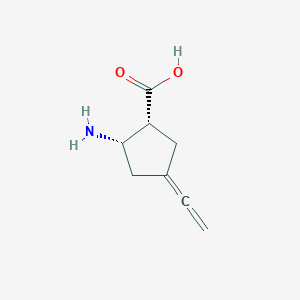

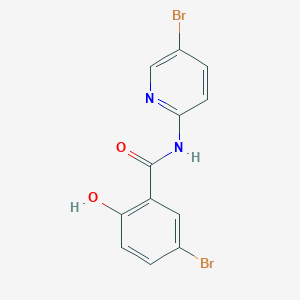

![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
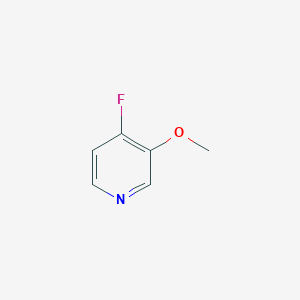
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
